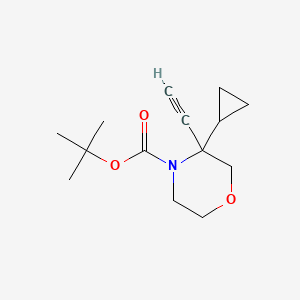
1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene is an organic compound with a complex structure that includes bromine atoms and ethoxyethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-ethoxyethoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxyethoxyethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethoxyethoxyethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives. The ethoxyethoxy groups can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules or materials.
Comparación Con Compuestos Similares
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.
2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methyl ether.
1-Bromo-3,6-dioxaheptane: A compound with a similar backbone but different substituents.
Propiedades
Fórmula molecular |
C12H16Br2O2 |
|---|---|
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
1-bromo-2-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
QEGUTGFMEDDGSW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



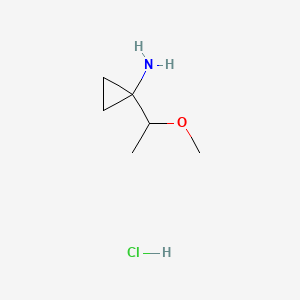
![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)


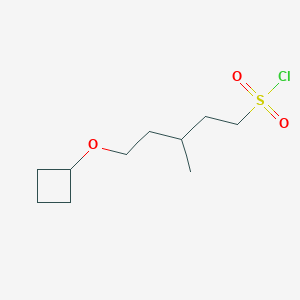
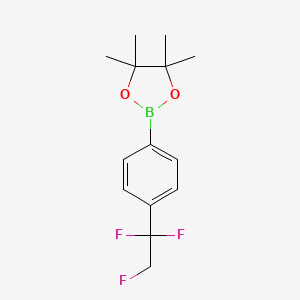
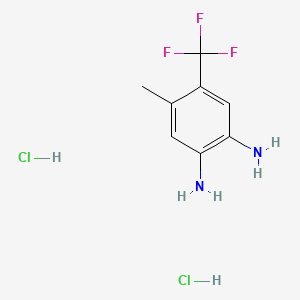

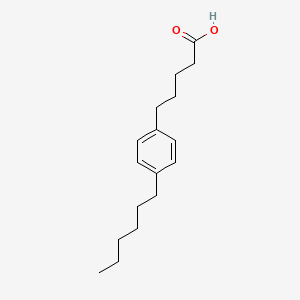
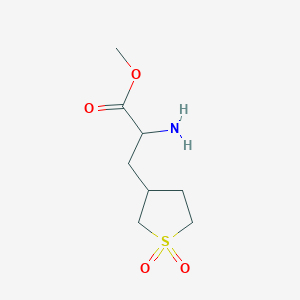
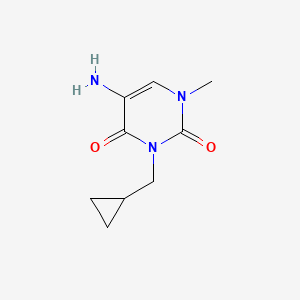
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
